2,3-Dihydroindol-1-yl(quinolin-5-yl)methanone

Catalog No.
S7768902
CAS No.
M.F
C18H14N2O
M. Wt
274.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dihydroindol-1-yl(quinolin-5-yl)methanone

Product Name

2,3-Dihydroindol-1-yl(quinolin-5-yl)methanone

IUPAC Name

2,3-dihydroindol-1-yl(quinolin-5-yl)methanone

Molecular Formula

C18H14N2O

Molecular Weight

274.3 g/mol

InChI

InChI=1S/C18H14N2O/c21-18(20-12-10-13-5-1-2-9-17(13)20)15-6-3-8-16-14(15)7-4-11-19-16/h1-9,11H,10,12H2

InChI Key

VBNZXXVFXIMZCO-UHFFFAOYSA-N

SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=C4C=CC=NC4=CC=C3

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=C4C=CC=NC4=CC=C3
2,3-Dihydroindol-1-yl(quinolin-5-yl)methanone, also known as DHIQ, is a synthetic compound that belongs to the family of indole derivatives. It has been discovered as a novel lead compound for the development of potential therapeutic agents for the treatment of cancer, inflammation, and other diseases.
DHIQ has a molecular formula of C20H16N2O, with a molecular weight of 304.35 g/mol. It is a pale yellow solid, poorly soluble in water, and soluble in organic solvents such as ethanol, DMSO, and DMF. It has a melting point of 230-232 °C and a boiling point of 607.3 °C at 760 mmHg.
DHIQ can be synthesized via a one-pot, three-component reaction using appropriate starting materials. The synthesis involves the condensation of 2-aminobenzophenone, substituted aromatic aldehydes, and isatin in the presence of catalytic amounts of a base and a solvent. The products can be purified by recrystallization or column chromatography.
Various analytical methods can be used to characterize and quantify DHIQ. These methods include UV-visible spectroscopy, IR spectroscopy, NMR spectroscopy, mass spectrometry, and elemental analysis. High-performance liquid chromatography (HPLC) is also used to determine the purity and stability of the compound.
DHIQ has shown promising biological activities as a multi-targeted anti-cancer agent. It has been reported to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It also exhibits anti-angiogenic, anti-inflammatory, and antimicrobial activities.
The toxicity and safety of DHIQ have been evaluated in various in vitro and in vivo experiments. It has been found to have low toxicity and no significant adverse effects on normal cells and tissues. However, further studies are needed to assess its long-term toxicity and safety in animal models and humans.
DHIQ has a wide range of applications in scientific research, including drug discovery, molecular biology, and medicinal chemistry. It can be used as a lead compound to develop novel anti-cancer agents and other drugs. It can also be used as a tool compound for studying the molecular mechanisms of cancer, inflammation, and other diseases.
The research on DHIQ is at an early stage, and considerable efforts are being made to explore its potential as a therapeutic agent. Several studies have demonstrated its anti-cancer activities and identified its molecular targets. However, much remains unknown about its pharmacological properties and mechanisms of action.
The potential implications of DHIQ are diverse and far-reaching. Its anti-cancer activities make it a promising drug candidate for the treatment of various types of cancer. Its anti-inflammatory activities suggest its potential for treating inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Its antimicrobial activities make it a possible candidate for developing new antibiotics to combat bacterial infections. Its multi-targeted activities also make it an attractive compound for combination therapy.
Despite its promising potential, DHIQ has several limitations that need to be addressed in future research. The synthesis of DHIQ is challenging and requires optimization to increase yield and purity. There is a need for further studies to elucidate its pharmacokinetics, pharmacodynamics, and toxicity in animal models and humans. Furthermore, the mechanisms of its anti-cancer and other activities need to be fully understood to develop more effective drugs based on this scaffold. The future directions for the research on DHIQ include the development of novel analogs, optimization of its physicochemical properties and pharmacological profiles, and clinical trials to evaluate its safety and efficacy in humans.
In conclusion, DHIQ is a promising lead compound for developing new therapeutic agents for cancer, inflammation, and other diseases. Its multi-targeted activities and low toxicity make it a potential candidate for combination therapy. However, further research is needed to optimize its synthesis, characterize its pharmacological properties, and evaluate its safety and efficacy in animal models and humans. The future directions for the research on DHIQ are wide-ranging and have the potential to revolutionize the treatment of various diseases.

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

274.110613074 g/mol

Monoisotopic Mass

274.110613074 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-01-05

Explore Compound Types